Home > Products > Screening Compounds P54023 > Transdermal Peptide
Transdermal Peptide -

Transdermal Peptide

Catalog Number: EVT-15335678
CAS Number:
Molecular Formula: C41H67N13O16S2
Molecular Weight: 1062.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Transdermal peptides can be classified based on their physicochemical properties, such as molecular weight, charge, and hydrophobicity. They include cell-penetrating peptides, hydrophobic peptides, and synthetic peptides designed for enhanced skin permeability. The classification also extends to their delivery systems, which can be categorized into reservoir systems, matrix systems, and microreservoir systems . These classifications help in tailoring the transdermal delivery approach based on the specific requirements of the therapeutic agent.

Synthesis Analysis

Methods of Synthesis

The synthesis of transdermal peptides can be achieved through various methods, including:

  • Chemical synthesis: This involves solid-phase peptide synthesis or liquid-phase synthesis techniques, allowing for precise control over peptide sequences and modifications.
  • Recombinant DNA technology: This method is used to produce larger proteins or modified peptides by inserting specific genes into host cells, which then express the desired peptide or protein.
  • Conjugation techniques: Peptides can be chemically conjugated to carriers or enhancers that facilitate their penetration through the skin barrier. For example, hydrophobic peptides like macromolecule transduction domain 1067 have been synthesized to enhance drug delivery efficacy .

Technical Details

The choice of synthesis method depends on the target peptide's size, complexity, and intended application. For instance, smaller peptides may be efficiently synthesized using chemical techniques, while larger proteins might require recombinant methods to ensure proper folding and functionality.

Molecular Structure Analysis

Structure and Data

Transdermal peptides typically exhibit specific structural characteristics that influence their permeability through the skin. Common structural features include:

  • Amphipathicity: Many effective transdermal peptides possess both hydrophilic and hydrophobic regions that facilitate interaction with lipid membranes.
  • Alpha-helices or beta-sheets: Secondary structures can enhance stability and function.
  • Molecular weight: Peptides with a molecular weight typically below 5 kDa are more likely to penetrate the stratum corneum effectively .

Data regarding specific transdermal peptides often include their molecular formula, molecular weight, and structural diagrams illustrating their conformation.

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involved in transdermal peptide applications primarily focus on:

  • Conjugation reactions: These reactions are essential for attaching peptides to carriers or enhancing agents that improve skin permeability. Common methods include amide bond formation or click chemistry techniques.
  • Stability assessments: Evaluating how these peptides react under various conditions (e.g., temperature, pH) is crucial for ensuring their efficacy upon application .

Understanding these reactions is vital for optimizing formulation strategies that enhance peptide stability during storage and application.

Mechanism of Action

Process and Data

The mechanism of action for transdermal peptides involves several key processes:

  1. Skin Penetration: Peptides penetrate the stratum corneum through passive diffusion or facilitated transport mechanisms.
  2. Interaction with Skin Components: Once in the epidermis, peptides may interact with keratinocytes or fibroblasts, triggering biological responses.
  3. Release into Circulation: After sufficient penetration into the dermis, peptides enter systemic circulation where they exert their pharmacological effects.

Studies indicate that factors such as molecular size, charge, and hydrophobicity significantly influence the penetration efficiency of these compounds .

Physical and Chemical Properties Analysis

Physical Properties

Transdermal peptides generally exhibit:

  • Solubility: High solubility in both aqueous and organic solvents is crucial for formulation.
  • Stability: Chemical stability under physiological conditions ensures prolonged activity.

Chemical Properties

Key chemical properties include:

Relevant data often includes solubility profiles, stability studies under various pH levels, and thermal analysis results .

Applications

Scientific Uses

Transdermal peptides have diverse applications across various fields:

  • Therapeutics: Used in drug delivery systems for chronic conditions such as diabetes (insulin delivery) and hormone replacement therapies.
  • Cosmetics: Employed in anti-aging formulations where they promote collagen synthesis or enhance skin repair mechanisms.
  • Research Tools: Utilized in cellular studies to investigate cellular uptake mechanisms or as delivery vehicles for nucleic acids .
Introduction to Transdermal Peptide Research

Historical Evolution of Transdermal Drug Delivery Systems

The development of transdermal drug delivery (TDD) spans millennia, evolving from ancient topical applications to sophisticated modern technologies. Archaeological evidence from Blombos Cave in South Africa (~100,000 years ago) reveals early humans used ochre mixtures for skin protection, while Egyptian medical papyri (1550 BC) documented treatments for wounds via topical formulations [1]. The scientific foundation for modern TDD began in the 20th century, culminating in the 1979 FDA approval of the first transdermal patch for scopolamine to treat motion sickness. This innovation marked the start of first-generation TDD, characterized by passive diffusion of small (<500 Da), lipophilic molecules (e.g., nitroglycerin, nicotine) through the stratum corneum [4] [6].

Second-generation systems emerged in the 1990s to overcome the inherent limitations of passive diffusion. These incorporated chemical enhancers (e.g., solvents, surfactants), iontophoresis (low-voltage current to drive ionized drugs), and non-cavitational ultrasound. These technologies reversibly disrupted stratum corneum lipids, enabling delivery of slightly larger or hydrophilic small molecules, as evidenced by the 1995 FDA approval of lidocaine delivered via iontophoresis [1] [4].

The third generation (2000s–present) targets active disruption of the stratum corneum barrier to deliver macromolecules (>500 Da). Techniques include thermal ablation, electroporation, cavitational ultrasound, and microneedles. These approaches create transient microchannels in the skin, bypassing the lipid bilayer and enabling systemic delivery of peptides, proteins, and vaccines [1] [4]. This generational shift reflects a transition from empirical formulations to engineered systems leveraging material science and biomedical engineering.

Table 1: Evolution of Transdermal Drug Delivery Technologies

GenerationTime PeriodKey TechnologiesRepresentative DrugsLimitations
First1979–1990sPassive diffusion patchesScopolamine, NitroglycerinMolecular weight <500 Da; high lipophilicity required
Second1990s–2000sChemical enhancers, Iontophoresis, UltrasoundLidocaine, Fentanyl HClLimited to small hydrophilic molecules; skin irritation
Third2000s–PresentMicroneedles, Electroporation, Thermal ablationInsulin, Influenza vaccinesManufacturing complexity; cost considerations

Role of Peptides in Overcoming Stratum Corneum Barrier Limitations

The stratum corneum (SC), the outermost 10–20 μm layer of the epidermis, constitutes the primary barrier to transdermal delivery. Its "brick-and-mortar" structure features keratin-rich corneocytes embedded in a lipid matrix (ceramides, cholesterol, fatty acids), creating a highly organized, hydrophobic environment [1] [10]. This barrier restricts passive diffusion to small (<500 Da), lipophilic molecules, excluding most therapeutic peptides (typically 500–10,000 Da) that exhibit hydrophilicity and susceptibility to enzymatic degradation [3].

Peptides overcome SC limitations through two synergistic strategies:1. Penetration Mechanisms:- Transcellular route: Hydrophilic peptides traverse corneocytes via transient hydration pathways.- Intercellular route: Peptides diffuse through lipid lamellae when combined with permeability enhancers [10].- Transappendageal route: Peptides exploit hair follicles and sweat glands (1% of skin surface) for deeper access, crucial for charged or large peptides [3].

  • Enhancement Technologies:
  • Chemical Penetration Enhancers: Amphiphilic molecules (e.g., fatty acids, terpenes) disrupt SC lipid organization. For instance, oleic acid increases insulin flux 8-fold by fluidizing ceramide domains [3] [7].
  • Iontophoresis: Application of low-voltage current (0.1–0.5 mA/cm²) drives charged peptides (e.g., leuprolide, vasopressin) via electrorepulsion. This method enhances peptide flux by 10–50-fold compared to passive diffusion [3] [7].
  • Microneedles: Arrays of 50–900 μm projections create microconduits in the SC, enabling intradermal peptide deposition. Hollow microneedles allow direct infusion, while coated or dissolving microneedles release peptides upon insertion [1] [3].

Table 2: Technologies Enhancing Peptide Delivery Across the Stratum Corneum

TechnologyMechanism of ActionPeptide ExamplesEnhancement Factor* vs. Passive Diffusion
Chemical EnhancersLipid disruption, keratin denaturationInsulin, Desmopressin5–10×
IontophoresisElectromigration of charged solutesLeuprolide, Calcitonin10–50×
MicroneedlesPhysical bypass of stratum corneumParathyroid hormone, Vaccines20–100×
Ultrasound (Cavitational)Lipid fluidization via acoustic cavitationHeparin, Interferon10–30×
Enhancement factor = Increase in transdermal flux

Paradigm Shift from Small Molecules to Macromolecular Delivery

The transdermal field has undergone a transformative shift from small-molecule delivery to macromolecular therapeutics (peptides, proteins, vaccines). This shift is driven by three factors:

  • Pharmacological Demand: Peptides offer high target specificity and low off-target toxicity for chronic diseases (diabetes, osteoporosis). Over 60% of pipeline therapeutics are biologics, yet <1.5% can cross biological barriers orally [5] [6].
  • Technological Advancements: Third-generation TDD technologies physically bypass the SC barrier. Microneedles, for example, enable delivery of inactivated influenza vaccine (3 MDa) by breaching the SC and targeting epidermal dendritic cells, achieving comparable immunogenicity to intramuscular injection [4] [9].
  • Market Expansion: The TDD market grew from $12.7B in 2005 to $88.4B in 2030 (projected), fueled by macromolecule-compatible systems. Notably, >20 peptide-based transdermal candidates are in Phase II/III trials, predominantly using microneedle or jet-injection platforms [3] [6].

Key milestones in this paradigm shift include:

  • 2004: FDA approval of cavitational ultrasound (SonoPrep®) for lidocaine delivery, validating physical enhancement methods [4].
  • 2015: Commercialization of microneedle-based influenza vaccine (MicronJet®), demonstrating feasibility of transdermal vaccine delivery [3] [4].
  • 2021: Clinical trials of transdermal insulin via iontophoretic patches achieving glycemic control comparable to subcutaneous injections [3] [5].

Table 3: Key Macromolecules in Transdermal Development Pipelines

MacromoleculeMolecular Weight (Da)IndicationDelivery TechnologyClinical Stage
Insulin5,808DiabetesIontophoresis, MicroneedlesPhase III
Parathyroid hormone9,429OsteoporosisCoated microneedlesPhase II
Infliximab149,000Autoimmune disordersDissolving microneedlesPreclinical
Ziconotide2,639Chronic painPeptide enhancersPhase II
HPV vaccine~200,000Cervical cancerMicroneedle patchesPhase I

This shift underscores a broader pharmaceutical trend: convergence of biologics and device engineering to overcome historical delivery challenges. The future trajectory points toward hybrid systems (e.g., microneedles with electroporation) for programmable delivery of complex therapeutics like monoclonal antibodies [4] [9].

Properties

Product Name

Transdermal Peptide

IUPAC Name

2-[[(3S,6S,9R,12R,17R,20S,23S,26S,29S)-23-(4-aminobutyl)-12-[[(2S)-2-aminopropanoyl]amino]-3,6,9,26-tetrakis(hydroxymethyl)-20-(1H-imidazol-5-ylmethyl)-2,5,8,11,19,22,25,28-octaoxo-27,28λ4-dithia-1,4,7,10,18,21,24-heptazabicyclo[27.3.0]dotriacontane-17-carbonyl]amino]acetic acid

Molecular Formula

C41H67N13O16S2

Molecular Weight

1062.2 g/mol

InChI

InChI=1S/C41H67N13O16S2/c1-21(43)33(61)47-24-8-3-2-7-23(34(62)45-15-32(59)60)48-37(65)26(13-22-14-44-20-46-22)50-35(63)25(9-4-5-11-42)49-40(68)30(19-58)71-72(70)31-10-6-12-54(31)41(69)29(18-57)53-39(67)28(17-56)52-38(66)27(16-55)51-36(24)64/h14,20-21,23-31,55-58H,2-13,15-19,42-43H2,1H3,(H,44,46)(H,45,62)(H,47,61)(H,48,65)(H,49,68)(H,50,63)(H,51,64)(H,52,66)(H,53,67)(H,59,60)/t21-,23+,24+,25-,26-,27+,28-,29-,30-,31-,72?/m0/s1

InChI Key

KSPOFDOFSFGNSZ-MIBWGPQCSA-N

Canonical SMILES

CC(C(=O)NC1CCCCC(NC(=O)C(NC(=O)C(NC(=O)C(SS(=O)C2CCCN2C(=O)C(NC(=O)C(NC(=O)C(NC1=O)CO)CO)CO)CO)CCCCN)CC3=CN=CN3)C(=O)NCC(=O)O)N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H]1CCCC[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](SS(=O)[C@H]2CCCN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC1=O)CO)CO)CO)CO)CCCCN)CC3=CN=CN3)C(=O)NCC(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.